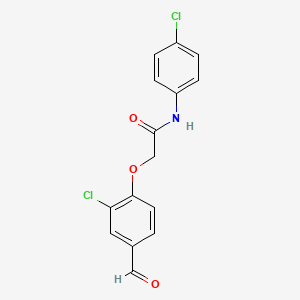

2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

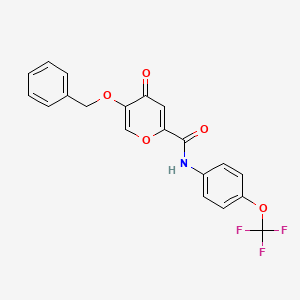

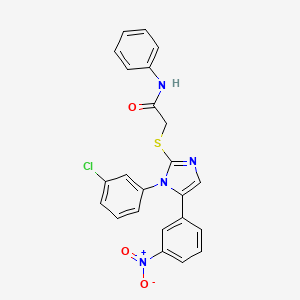

The compound "2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide" is a chlorinated acetamide with potential applications in various fields, including pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related chlorinated acetamides typically involves the reaction of chlorinated phenols with chloroacetyl chloride or chloroacetamide derivatives in the presence of a solvent such as DMF and a catalyst like potassium carbonate. For instance, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, with the reaction conditions optimized for yield . Similarly, other substituted phenyl acetamides were synthesized using corresponding substituted phenols and chloroacetyl derivatives . These methods could potentially be adapted for the synthesis of "2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide."

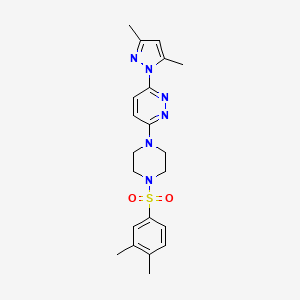

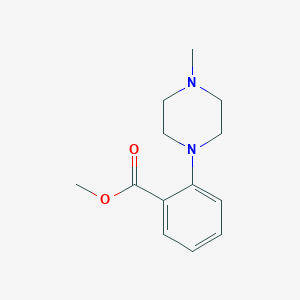

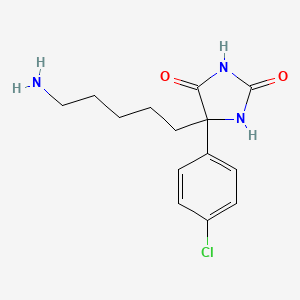

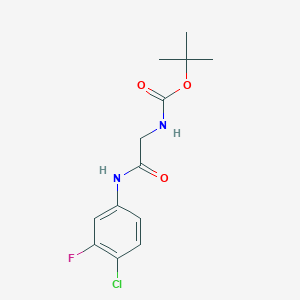

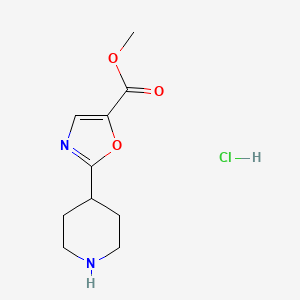

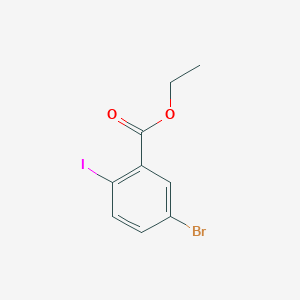

Molecular Structure Analysis

The molecular structure of chlorinated acetamides is characterized by the presence of N-H and C-H bonds that can participate in hydrogen bonding. X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the stability of the crystal lattice . These structural analyses are crucial for understanding the molecular conformation and packing in the solid state.

Chemical Reactions Analysis

The reactivity of chlorinated acetamides can be influenced by the presence of electron-withdrawing or electron-donating substituents on the phenyl rings. These substituents can affect the acidity of the amide hydrogen and the overall electron density of the molecule, which in turn can influence its behavior in chemical reactions. For example, the presence of a nitro group can enhance the acidity of the amide hydrogen, facilitating hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides, such as solubility, melting point, and optical properties, can be affected by the nature of the substituents and the solvent used. Compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibit solvatochromic effects, where the optical properties change with the polarity of the solvent . Theoretical calculations, such as DFT, can provide insights into the electronic properties, charge distribution, and molecular electrostatic potential, which are important for understanding the reactivity and potential biological activity of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Insecticidal Properties

- A study synthesized several N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, including 2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide, and evaluated their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds showed excellent results (Rashid et al., 2021).

Anticancer, Anti-Inflammatory, and Analgesic Activities

- A study explored the potential of synthesized 2-(substituted phenoxy) acetamide derivatives as anticancer, anti-inflammatory, and analgesic agents. One compound in particular showed promising activities in these areas (Rani et al., 2014).

Antibacterial Agents

- Research focused on the synthesis and antibacterial evaluation of various acetamide derivatives, including 2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide. These compounds exhibited moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).

Molecular Structure and Hydrogen Bond Studies

- Studies have been conducted to analyze the crystal structures and hydrogen bonding abilities of various acetamide derivatives, providing insights into their molecular interactions and potential applications (Gowda et al., 2007).

Nonlinear Optical Properties

- A study explored the nonlinear optical properties of organic crystals containing acetamide derivatives for potential use in photonic devices (Castro et al., 2017).

Eigenschaften

IUPAC Name |

2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-11-2-4-12(5-3-11)18-15(20)9-21-14-6-1-10(8-19)7-13(14)17/h1-8H,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWYRRZLFANIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3009589.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)